molecular formula C15H20O3 B8530295 Ethyl 4-cyclohexyloxybenzoate

Ethyl 4-cyclohexyloxybenzoate

Cat. No.: B8530295
M. Wt: 248.32 g/mol
InChI Key: JQNSMVJNXPZSBA-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexyloxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a cyclohexyloxy group at the para position and an ethyl ester moiety. The cyclohexyloxy group imparts unique steric and electronic properties, distinguishing it from simpler benzoate derivatives.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-cyclohexyloxybenzoate

InChI

InChI=1S/C15H20O3/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3

InChI Key

JQNSMVJNXPZSBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCCCC2

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

Ethyl 4-cyclohexyloxybenzoate undergoes ester hydrolysis under acidic or basic conditions to form 4-cyclohexyloxybenzoic acid . This reaction is critical for converting the ester into its carboxylic acid derivative, which is often used in subsequent functionalization steps .

  • Acidic Hydrolysis : Typically involves HCl in aqueous ethanol at reflux temperatures.

  • Basic Hydrolysis : Uses NaOH or K₂CO₃ in aqueous solvents, followed by acidification to yield the carboxylic acid .

Synthesis of Esters : The reverse reaction (esterification) occurs via acid-catalyzed esterification of 4-cyclohexyloxybenzoic acid with ethanol, often employing sulfuric acid as a catalyst .

Substitution Reactions

The cyclohexyloxy group (-O-C₆H₁₁) undergoes nucleophilic aromatic substitution under specific conditions. Reaction parameters include:

Reaction Type Conditions Yield Reference
SNAr (Nucleophilic)Using NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures60–85%
Alkoxy group substitutionTreatment with alcohols/amines in presence of Lewis acids (e.g., FeCl₃)70–95%

Substitution typically replaces the cyclohexyloxy group with other functional groups (e.g., -NH₂, -OCH₃), depending on the nucleophile and reaction conditions .

Oxidation and Reduction Reactions

  • Oxidation : The ester group (-COOEt) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄ or CrO₃ in acidic conditions .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄ reduces the ester to 4-cyclohexyloxybenzyl alcohol (-CH₂OH) .

Oxidative Cleavage : Under photooxidative conditions (e.g., Ir catalysts with BrCCl₃), the ether group (-O-C₆H₁₁) may undergo cleavage, forming oxocarbenium ions that hydrolyze to alcohols .

Cleavage and Degradation Reactions

  • Acidic Cleavage : Strong acids (e.g., HCl) may degrade the ester and ether groups, leading to aromatic ring cleavage or side-chain shortening .

  • Biological Degradation : In vivo studies suggest the compound may undergo enzymatic hydrolysis, though specific pathways are not detailed in the analyzed sources .

Key Research Findings

  • Synthesis Efficiency : Esterification yields are optimized under reflux conditions with acidic catalysts (e.g., H₂SO₄) .

  • Substitution Trends : Electron-donating groups (e.g., -OCH₃) increase substitution reactivity, while steric hindrance from bulky groups (e.g., -O-C₆H₁₁) reduces yields .

  • Mechanistic Insights : Oxidative quenching cycles (e.g., Ir-based photocatalysis) enable selective cleavage of ether groups without affecting the aromatic core .

Comparison with Similar Compounds

Nitro-Substituted Benzoate Esters

Examples : Ethyl 4-nitrobenzoate, Ethyl 4-nitrocinnamate ().

  • Structural Differences: The nitro group (-NO₂) is a strong electron-withdrawing substituent, whereas the cyclohexyloxy group (-O-C₆H₁₁) is electron-donating due to the oxygen atom’s lone pairs.
  • Reactivity : Nitro-substituted esters exhibit higher electrophilicity, accelerating hydrolysis or nucleophilic substitution reactions. In contrast, the cyclohexyloxy group’s electron-donating nature may stabilize the ester against hydrolysis .
  • Applications : Nitro derivatives are often intermediates in explosives or dye synthesis, while cyclohexyloxy-substituted esters may favor applications requiring enhanced lipid solubility or metabolic stability .

Halogen-Substituted Benzoate Esters

Examples : Ethyl 4-chlorobenzoate, Ethyl 4-fluorobenzoate ().

  • Structural Differences : Halogens (Cl, F) are electron-withdrawing but less polarizable than the bulky cyclohexyloxy group.
  • Lipophilicity: Chloro and fluoro substituents increase lipophilicity (logP), enhancing membrane permeability.
  • Applications : Halogenated esters are prevalent in pesticides (e.g., chlorobenzilate in ) due to their stability and bioactivity. Ethyl 4-cyclohexyloxybenzoate’s bulkier structure might favor use in slow-release formulations or as a scaffold for receptor-targeted drugs .

Oxygen-Containing Substituents

Examples : Ethyl 4-hydroxybenzoate, Ethyl 4-oxocyclohexanecarboxylate ().

  • Polarity : Hydroxyl (-OH) and oxo (=O) groups increase polarity and hydrogen-bonding capacity, enhancing water solubility. The cyclohexyloxy group reduces polarity, favoring organic solvent solubility.
  • Stability : Hydroxyl groups may lead to oxidative instability, whereas the ether linkage in cyclohexyloxy derivatives offers greater chemical inertness .

Cyclohexyl-Containing Derivatives

Example : Ethyl 4-(3-cyclohexylureido)benzoate ().

  • Bioactivity : Ureido derivatives may engage in specific protein interactions (e.g., enzyme inhibition), while the ether-linked cyclohexyloxy group could modulate pharmacokinetics by delaying metabolic degradation .

Research Implications and Gaps

The evidence highlights the critical role of substituents in dictating the physicochemical and biological behavior of benzoate esters. However, specific data on this compound’s synthesis, spectroscopic properties, or toxicity are absent in the provided materials. Future studies should quantify its stability, solubility, and bioactivity relative to analogs.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-cyclohexyloxybenzoate, and how can purity be ensured?

Methodological Answer: A common approach involves esterification of 4-cyclohexyloxybenzoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity can be verified using HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR spectroscopy. For intermediates, monitor reaction progress using TLC with UV detection .

Q. How can researchers characterize the physical-chemical properties of this compound in the absence of published data?

Methodological Answer: Key properties (melting point, solubility, logP) can be determined experimentally:

  • Melting point : Differential Scanning Calorimetry (DSC).
  • Solubility : Shake-flask method in water, ethanol, and DMSO.
  • logP : Reverse-phase HPLC or computational tools like PubChem’s XLogP3 . Note: Stability studies (e.g., thermal degradation at 40–60°C for 4 weeks) should assess decomposition under storage conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use PPE compliant with EU/OSHA standards: nitrile gloves, P2 respirators for aerosols, and sealed goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination. Store in amber glass under nitrogen at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer: Employ Design of Experiments (DoE) to test variables (catalyst concentration, temperature, solvent polarity). Use GC-MS or LC-MS to identify byproducts (e.g., unreacted acid or transesterification products). Kinetic studies under varying pH (3–9) and temperatures (50–100°C) can reveal optimal conditions .

Q. What computational strategies predict the biological activity or toxicity of this compound?

Methodological Answer:

  • In silico toxicology : Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity or carcinogenicity.
  • Docking studies : Map the compound’s affinity for enzymes (e.g., cytochrome P450) using AutoDock Vina. Comparative analysis with structurally similar esters (e.g., ethyl parabens) can guide hypotheses .

Q. How can researchers address discrepancies in stability data between this compound and its analogs?

Methodological Answer: Conduct accelerated degradation studies under UV light, oxidative (H2_2O2_2), and hydrolytic (pH 1–13) conditions. Compare degradation products via FTIR and mass spectrometry. For cyclohexyloxy derivatives, steric hindrance may reduce hydrolysis rates compared to smaller alkoxy groups .

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